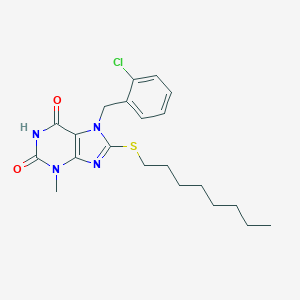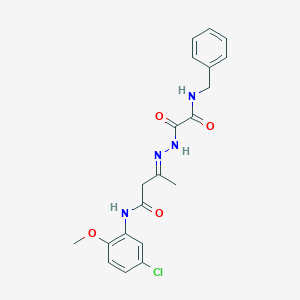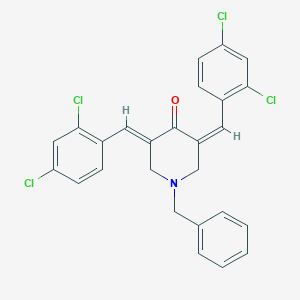
7-(2-chlorobenzyl)-3-methyl-8-(octylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-chlorobenzyl)-3-methyl-8-(octylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as MRS2578, and it is a potent and selective antagonist of the P2Y6 receptor. The P2Y6 receptor is a member of the purinergic receptor family and is known to play a crucial role in various physiological and pathological processes.
Mechanism of Action
MRS2578 exerts its effects by selectively blocking the P2Y6 receptor. The P2Y6 receptor is known to be involved in various physiological and pathological processes, including inflammation, immune response, and cancer progression. By blocking the P2Y6 receptor, MRS2578 can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
MRS2578 has been shown to modulate various biochemical and physiological processes, including the immune response, inflammation, and cancer progression. In vitro studies have demonstrated that MRS2578 can inhibit the migration and invasion of cancer cells, suggesting its potential use as an anti-cancer agent. MRS2578 has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MRS2578 in lab experiments is its high potency and selectivity for the P2Y6 receptor. This allows for precise modulation of the receptor and its downstream signaling pathways. However, one of the limitations of using MRS2578 is its limited solubility in aqueous solutions, which can make it challenging to use in certain experiments.
Future Directions
There are several potential future directions for the research on MRS2578. One area of interest is the development of novel MRS2578 analogs with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the potential use of MRS2578 in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to elucidate the precise mechanisms of action of MRS2578 and its potential use in other fields of scientific research.
Synthesis Methods
The synthesis of MRS2578 involves several steps, including the reaction of 2-chlorobenzylamine with 3-methyl-8-(octylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione in the presence of a base. The resulting intermediate is then subjected to further reactions to yield the final product. The synthesis of MRS2578 has been optimized to achieve high yields and purity.
Scientific Research Applications
MRS2578 has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of MRS2578 is in the field of immunology, where it has been shown to modulate the immune response. MRS2578 has also been investigated for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
properties
IUPAC Name |
7-[(2-chlorophenyl)methyl]-3-methyl-8-octylsulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN4O2S/c1-3-4-5-6-7-10-13-29-21-23-18-17(19(27)24-20(28)25(18)2)26(21)14-15-11-8-9-12-16(15)22/h8-9,11-12H,3-7,10,13-14H2,1-2H3,(H,24,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMOPEXYBWIAME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCSC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)NC(=O)N2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3E)-3-[2-(pyrazin-2-ylcarbonyl)hydrazinylidene]-N-(5,6,7,8-tetrahydronaphthalen-1-yl)butanamide](/img/structure/B404480.png)
![N-(3,4-dimethylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B404481.png)
![N-(3,4-dichlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B404484.png)
![2-(2,4-dimethyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran-4-yl)phenyl methyl ether](/img/structure/B404488.png)
![phenyl 3-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-2-phenylacrylate](/img/structure/B404491.png)
![8,10-dibromo-4-(2-methoxyphenyl)-2,4-dimethyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B404492.png)
![2-butyl-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B404493.png)

![ethyl 2-(decanoylamino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B404496.png)
![Acetic acid N'-butyl-N'-(4-chloro-6-isopropylamino-[1,3,5]triazin-2-yl)-hydrazide](/img/structure/B404498.png)
![3-{[2-(4-Methoxy-phenoxy)-acetyl]-hydrazono}-N-(4-methoxy-phenyl)-butyramide](/img/structure/B404499.png)
![2-[Bis(5-methylfuran-2-yl)methyl]-4-methoxy-6-nitrophenol](/img/structure/B404500.png)

![N-(5-Chloro-2-methoxy-phenyl)-3-[(2-p-tolyloxy-acetyl)-hydrazono]-butyramide](/img/structure/B404503.png)